![molecular formula C18H16N2O3S B3008556 methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477863-81-3](/img/structure/B3008556.png)
methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
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Overview
Description
The compound of interest, methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, is a complex molecule that appears to be related to various heterocyclic compounds studied for their potential applications in medicinal chemistry and material science. The related compounds in the provided papers include various pyrrole and thiophene derivatives, which are known for their interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related compounds involves several steps, including cyclization reactions, intramolecular coupling, and substitution reactions. For instance, the synthesis of fluorescent benzo and hetero [c]-fused pyrrolo[3,4-c]pyridazine derivatives was achieved by transforming methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by regioselective intramolecular azo coupling . Similarly, polysubstituted pyrrolidine derivatives were synthesized through a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a related methyl 2-amino-tetrahydrobenzothiophene carboxylate showed a thiophene ring substituted with amino and methyl ester groups, stabilized by intra- and intermolecular hydrogen bonds . These techniques could provide insights into the conformation, stereochemistry, and stability of the target compound .
Chemical Reactions Analysis
The chemical behavior of related compounds under different conditions has been studied. For instance, alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were investigated under electron impact and chemical ionization, revealing their fragmentation pathways and ionization behavior . Understanding the reactivity of the functional groups in the target compound could lead to the discovery of new reactions and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as acid dissociation constants and antimicrobial activity, have been evaluated. Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity, and their acid dissociation constants were determined . The NMR and IR studies of methyl substituted thiophenecarboxylates provided insights into the effects of substituents on chemical shifts and carbonyl stretching frequencies . These studies could inform the prediction of the properties of the compound of interest .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : Alizadeh and Ghanbaripour (2013) reported an efficient one-pot synthesis of coumarin derivatives related to the chemical structure , highlighting its significance in organic chemistry synthesis methods (Alizadeh & Ghanbaripour, 2013).
Structural Analysis and Characterization : Ramazani et al. (2011) synthesized a compound with a similar structure and performed a detailed structural analysis using X-ray diffraction and spectroscopy, which is crucial for understanding the physical and chemical properties of these compounds (Ramazani et al., 2011).
Pharmaceutical Applications
- Potential for Drug Development : The compound's structure is related to various pyrrole derivatives, which have been explored for their potential in developing new pharmaceutical agents, as discussed in research on synthetic histone deacetylase inhibitors (Mai et al., 2004).
Future Directions
properties
IUPAC Name |
methyl 3-[2-(benzylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18(22)16-14(9-11-24-16)20-10-5-8-15(20)17(21)19-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDTTQTEZQLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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